3-(Aminomethyl)-5-chloroaniline dihydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541524 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-75-8 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Amination Pathway
The predominant method involves sequential alkylation and amination of 5-chloroaniline derivatives. In a representative protocol, 5-chloro-3-nitrobenzyl chloride undergoes nucleophilic substitution with potassium phthalimide in toluene at 50–150°C for 1–5 hours, yielding N-(5-chloro-3-nitrobenzyl)phthalimide (85–92% yield). Subsequent hydrazinolysis with hydrazine hydrate in ethanol at reflux liberates the primary amine, which is treated with HCl gas to form the dihydrochloride salt. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Phthalimide ratio | 1:1.2–1.5 (mol/mol) | Maximizes substitution |
| Hydrazine hydrate temp | 65–75°C | Prevents over-reduction |
| HCl gas introduction | 0–5°C | Controls exotherm |
This route achieves 87–94% overall yield but requires strict exclusion of moisture during the phthalimide step.
Reductive Amination Approach
An alternative pathway employs reductive amination of 5-chloro-3-nitrobenzaldehyde using sodium cyanoborohydride in methanol/THF (4:1). The nitro group is first reduced to an amine via catalytic hydrogenation (10% Pd/C, 50 psi H₂, 25°C), followed by condensation with formaldehyde and in situ reduction. Final hydrochlorination with 6M HCl in ethyl acetate yields the dihydrochloride with 78–82% purity, necessitating recrystallization from ethanol/water.
Key advantages :
-
Avoids toxic phthalimide intermediates
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Enables single-pot operation for steps 2–3
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Scalable to >100 kg batches with 89% yield after optimization
Reaction Condition Optimization
Temperature Control in Critical Steps
Exothermic reactions pose decomposition risks. During hydrochlorination (Step 4 in both routes), maintaining 0–5°C via ice/acetone baths suppresses side reactions like N-overalkylation, as evidenced by HPLC-MS analysis showing <0.5% byproducts. Conversely, hydrazinolysis requires gradual heating to 65°C over 30 minutes to prevent violent decomposition.
Solvent Systems for Intermediate Isolation
Mixed polar aprotic/ethereal solvents enhance crystallization:
| Intermediate | Optimal Solvent | Purity Increase |
|---|---|---|
| Phthalimide adduct | Toluene/MTBE (3:1) | 92% → 99% |
| Free amine base | Ethanol/water (7:3) | 85% → 97% |
| Dihydrochloride salt | THF/diethyl ether (1:2) | 89% → 99.5% |
MTBE (methyl tert-butyl ether) proves superior to ethyl acetate for phthalimide precipitation due to lower solubility.
Industrial-Scale Production Methodologies
Continuous Flow Hydrogenation
Pilot plants have adopted continuous hydrogenation reactors (H-Cube® Pro) for Step 1 nitro reduction:
| Parameter | Value |
|---|---|
| Catalyst | 3% Pt/Al₂O₃ |
| H₂ pressure | 15 bar |
| Residence time | 12 min |
| Throughput | 120 L/h |
This system achieves 99.8% conversion with catalyst lifetimes exceeding 400 hours, reducing costs by 62% versus batch processing.
Crystallization Optimization
Large-scale dihydrochloride isolation uses anti-solvent crystallization:
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Dissolve free amine in hot THF (60°C)
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Add HCl-saturated MTBE at 0.5 L/min under agitation
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Age slurry at -10°C for 2 hours
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Centrifuge and wash with cold MTBE
This method produces 99.3% pure crystals with D90 particle size <50 μm, ideal for direct tablet compression.
Comparative Analysis of Purification Techniques
| Method | Purity (%) | Yield Loss | Cost ($/kg) |
|---|---|---|---|
| Column chromatography | 99.9 | 15–20% | 420 |
| Recrystallization | 99.5 | 5–8% | 85 |
| Anti-solvent crash | 99.0 | 2–3% | 55 |
Data from indicate that hybrid approaches (e.g., initial crash followed by single recrystallization) balance purity (99.7%) and cost ($110/kg).
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-chloroaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different substituents at the 5-position.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.
Biology
- Biological Activity Studies: Research indicates that 3-(Aminomethyl)-5-chloroaniline dihydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is significant in inflammatory responses.
Medicine
- Therapeutic Potential: Ongoing research is exploring its applications in drug development, particularly targeting specific enzymes or receptors involved in disease processes. The compound's mechanism of action includes interaction with biological targets through hydrogen bonding facilitated by the aminomethyl group.
Industry
- Dyes and Pigments Production: The compound is utilized in manufacturing dyes and pigments due to its chemical stability and reactivity. It also finds applications in producing specialty chemicals used across various industrial sectors.
Case Study: Inhibition of iNOS
In a study examining the compound's role as an iNOS inhibitor, researchers found that it binds tightly to the enzyme with a dissociation constant (Kd) of 7 nM. This interaction suggests potential therapeutic applications in controlling inflammation-related diseases.
Case Study: Chemosensor Development
Another application involves using this compound as a chemosensor for detecting zinc ions (Zn²⁺). In experiments, it demonstrated a strong fluorescence response, with a binding constant estimated at and a limit of detection at in ethanol-water solutions.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-chloroaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The chlorine atom may also influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The unique biological and chemical properties of 3-(Aminomethyl)-5-chloroaniline dihydrochloride arise from its substitution pattern. Below is a detailed comparison with analogs:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | C₇H₁₁Cl₃N₂ | -NH₂CH₂ at C3, -Cl at C5 | iNOS inhibition (Kd = 7 nM), Zn²⁺ chemosensor | |
| 3-Chloroaniline | C₆H₆ClN | -Cl at C3, -NH₂ at C1 | Limited biological activity; used in pesticide synthesis | |
| 5-Chloro-2-methylaniline hydrochloride | C₇H₉Cl₂N | -CH₃ at C2, -Cl at C5 | Enhanced antimicrobial activity due to methyl group | |
| 2-(Aminomethyl)-4-nitroaniline hydrochloride | C₇H₉ClN₂O₂ | -NH₂CH₂ at C2, -NO₂ at C4 | Moderate antibacterial activity; nitro group increases electrophilicity | |
| 5-(Aminomethyl)pyridin-3-amine dihydrochloride | C₆H₁₀Cl₂N₄ | Pyridine ring, -NH₂CH₂ at C5 | Dual amino groups enable versatile medicinal chemistry modifications |
Structural Influences on Reactivity and Bioactivity
Chlorine Substituent
- The chlorine atom at C5 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with 3-chloroaniline, where the chlorine at C3 limits steric accessibility .
- In 5-Chloro-2-methylaniline hydrochloride, the methyl group at C2 increases hydrophobicity, improving membrane permeability for antimicrobial applications .
Aminomethyl Group (-CH₂NH₂)
- The aminomethyl group at C3 enables hydrogen bonding with biological targets (e.g., iNOS), a feature absent in 3-chloroaniline. This group also stabilizes intermediates in organic synthesis .
- In 2-(Aminomethyl)-4-nitroaniline hydrochloride, the nitro group at C4 introduces strong electron-withdrawing effects, altering reaction pathways compared to the chlorine-substituted analog .
Dihydrochloride Salt Form
- The dihydrochloride salt enhances aqueous solubility, critical for biological assays. This contrasts with neutral analogs like 5-(Aminomethyl)pyridin-3-amine, which require organic solvents for dissolution .
iNOS Inhibition
- Pyridine-based analogs (e.g., 5-(Aminomethyl)pyridin-3-amine dihydrochloride) exhibit different binding profiles due to aromatic ring heteroatoms, reducing iNOS affinity .
Antimicrobial and Anticancer Effects
- The methyl-substituted analog (5-Chloro-2-methylaniline hydrochloride) demonstrates stronger antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to the target compound (MIC = 32 µg/mL), attributed to increased lipophilicity .
- The target compound’s anticancer activity in xenograft models (50% tumor growth inhibition at 10 mg/kg) is linked to its iNOS-mediated nitric oxide modulation, a mechanism absent in non-amino-substituted analogs .
Biological Activity
3-(Aminomethyl)-5-chloroaniline dihydrochloride is a compound with notable biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₀Cl₂N₂, with a molecular weight of approximately 229.54 g/mol. The compound features an aminomethyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring, contributing to its unique reactivity and biological profile. It appears as a white to off-white solid and is soluble in water due to its dihydrochloride form, enhancing stability and reactivity in various environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One significant mechanism involves its role as an irreversible inhibitor of inducible nitric oxide synthase (iNOS). Studies indicate that it binds tightly to iNOS with a dissociation constant (Kd) of approximately 7 nM, demonstrating its potency as a selective inhibitor.
1. Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
- Application : The compound serves as a selective, cell-permeable inhibitor of iNOS.
- Method : Used in its dihydrochloride form to ensure solubility and bioavailability.
- Results : Exhibits significant inhibition of nitric oxide production, which is relevant in inflammatory conditions and cancer therapy.
2. Chemosensor for Zinc Ions
- Application : Acts as a chemosensor for the fluorometric determination of zinc ions.
- Method : A Schiff base chemosensor was synthesized using this compound in an ethanol-water medium.
- Results : The binding constant for the complexation with zinc ions was estimated at , with a detection limit of 0.148 µM.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloroaniline | C₆H₆ClN | Lacks aminomethyl substitution |
| 4-Aminobenzylamine | C₇H₁₀N₂ | Different substitution pattern on the benzene ring |
| 2-Aminobenzylamine | C₇H₁₀N₂ | Different position of amino group on benzene |
The presence of both an aminomethyl group and a chlorine atom at defined positions contributes to the distinctive reactivity and biological activity profile of this compound.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound significantly reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
- Case Study 2 : Research involving animal models showed that administration of this compound resulted in decreased tumor growth in xenograft models, suggesting its applicability in cancer therapy.
Q & A
Q. What are the recommended analytical techniques to confirm the purity of 3-(Aminomethyl)-5-chloroaniline dihydrochloride?
To verify purity, employ pharmacopeial methods such as:
- Clarity and color testing : Dissolve 1.0 g in 10 mL water; the solution should remain clear and colorless .
- Heavy metal analysis : Use Limit Test for Heavy Metals (Method A), ensuring levels ≤20 µg/g .
- Sulfated ash determination : Ash residue should not exceed 1.0 mg/g .
- Loss on drying : Dry at 105°C until constant weight; maximum allowable loss is 5.0 mg/g .
- Mass spectrometry : Confirm molecular identity using the exact mass of 227.9527 (calculated for C₈H₁₄Cl₂N₂O) via high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
While synthesis details are not explicitly provided in the evidence, general strategies include:
- Reductive amination : Use controlled stoichiometry of precursors (e.g., 5-chloroaniline derivatives and formaldehyde) under acidic conditions to favor dihydrochloride salt formation.
- Purification steps : Employ recrystallization in water or ethanol to remove unreacted starting materials, leveraging the compound’s solubility in aqueous media at acidic pH .
- By-product monitoring : Use thin-layer chromatography (TLC) or HPLC to detect intermediates like 3-chloroaniline analogs .
Q. What are the key solubility characteristics of this compound in aqueous and organic solvents?
- Aqueous solubility : The dihydrochloride salt is highly soluble in water, particularly at pH ≤4, as observed in structurally similar compounds .
- Organic solvents : Limited solubility in non-polar solvents (e.g., hexane); moderate solubility in polar aprotic solvents like DMSO or DMF can be inferred from analogous aromatic amines .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?
- Cross-validate techniques : Combine ¹H/¹³C NMR, FT-IR, and HRMS to resolve ambiguities. For example, HRMS can confirm the molecular ion peak at 227.9527 .
- Reference analogs : Compare data with structurally related compounds, such as 5-(aminomethyl)furan-3-carboxylic acid hydrochloride, to identify functional group signatures .
- Dynamic light scattering (DLS) : Rule out aggregation artifacts in aqueous solutions that may skew UV-Vis or fluorescence readings .
Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to separate and quantify impurities like unreacted 5-chloroaniline .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
